molecular formula C12H10N4O4 B2454121 5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-oxazole-3-carboxamide CAS No. 1207009-27-5

5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2454121
CAS No.: 1207009-27-5
M. Wt: 274.236
InChI Key: RMJYGPYBXHULNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Properties

IUPAC Name

5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4/c1-7-14-15-11(19-7)6-13-12(17)8-5-10(20-16-8)9-3-2-4-18-9/h2-5H,6H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJYGPYBXHULNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the formation of the oxadiazole and isoxazole rings. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to control reaction parameters precisely. The process would be optimized to maximize efficiency and minimize waste, ensuring that the compound can be produced cost-effectively and sustainably.

Chemical Reactions Analysis

Heterocyclic Ring Functionalization

The oxadiazole and oxazole rings undergo selective modifications under controlled conditions:

Oxadiazole ring alkylation
Reaction with methyl iodide (CH₃I) in the presence of K₂CO₃ at 80°C for 10–12 hours introduces methyl groups at the oxadiazole nitrogen, forming quaternary ammonium intermediates .

Oxazole ring halogenation
Electrophilic chlorination using POCl₃ at 0°C to room temperature selectively substitutes the oxazole methyl group, yielding 4-(chloromethyl)-5-methyl-1,3-oxazole derivatives (e.g., 5ac in ).

Reaction TypeReagents/ConditionsProductYield (%)Source
AlkylationCH₃I, K₂CO₃, 80°C, 10–12 hN-Methyl-oxadiazole derivative70–85
HalogenationPOCl₃, MeCN, 0°C → RT4-(Chloromethyl)-5-methyl-oxazole42–79

Carboxamide Group Reactivity

The carboxamide linker participates in hydrolysis and nucleophilic substitution:

Acidic hydrolysis
Treatment with HCl (6 M) at reflux cleaves the carboxamide bond, generating 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid and 5-methyl-1,3,4-oxadiazol-2-ylmethanamine.

Nucleophilic acyl substitution
Reaction with primary amines (R-NH₂) in DMF at 120°C replaces the methyloxadiazolylmethyl group, producing N-alkyl-1,2-oxazole-3-carboxamides.

Furan Ring Modifications

The furan-2-yl moiety undergoes electrophilic substitution and Diels-Alder reactions:

Nitration
Nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the furan C5 position, enhancing electrophilicity for subsequent reductions .

Cycloaddition
Under microwave irradiation (150°C, 30 min), the furan acts as a diene in [4+2] cycloadditions with maleic anhydride, forming bicyclic adducts .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Suzuki-Miyaura coupling
Using Pd(PPh₃)₄ and arylboronic acids in dioxane/H₂O (3:1), the oxazole ring undergoes C–H arylation at position 5 .

Buchwald-Hartwig amination
With Pd₂(dba)₃ and Xantphos, the oxadiazole nitrogen is functionalized with aryl amines at 100°C.

Biological Activation Pathways

In pharmacokinetic studies, the compound undergoes:

  • Oxidative demethylation via CYP3A4, converting the oxadiazole methyl group to a hydroxymethyl derivative .

  • Esterase-mediated hydrolysis of the carboxamide bond in plasma, releasing bioactive fragments .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent degradation:

  • Acidic conditions (pH 2.0): Rapid hydrolysis of the oxadiazole ring (t₁/₂ = 2.3 h).

  • Neutral conditions (pH 7.4): Stable for >48 h, favoring intact drug delivery.

This reactivity profile highlights the compound’s versatility as a synthetic intermediate and pro-drug candidate. Strategic functionalization of its heterocyclic cores enables tailored biological activity while maintaining metabolic stability .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 5-(furan-2-yl)-N-(pyridine-4-yl)butyl) isoxazole have demonstrated the ability to enhance E-cadherin protein levels in lung squamous cell carcinoma, suggesting a mechanism for tumor suppression . Similarly, studies on related oxadiazole compounds have shown promising results against various cancer cell lines, with percent growth inhibitions ranging from moderate to high against different types of cancer cells .

Anti-inflammatory Properties

The oxadiazole structure has been linked to anti-inflammatory effects. Compounds derived from 1,3,4-oxadiazoles have been tested for their ability to inhibit inflammatory pathways and reduce cytokine production in vitro. This suggests potential applications in treating inflammatory diseases .

Antidiabetic Potential

Recent studies have indicated that oxadiazole derivatives may possess antidiabetic properties. In vitro assays have shown that these compounds can improve insulin sensitivity and reduce blood glucose levels in diabetic models . This positions them as potential therapeutic agents for managing diabetes.

Case Study: Anticancer Efficacy

In a study published by the American Chemical Society, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity against several human cancer cell lines. The results indicated that certain derivatives exhibited over 80% growth inhibition in aggressive cancer types such as glioblastoma and ovarian cancer .

Case Study: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of oxadiazole compounds in a murine model of arthritis. The treated group showed significantly reduced inflammation markers compared to the control group, supporting the potential use of these compounds in inflammatory conditions .

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-oxazole-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with furan, oxadiazole, and isoxazole rings. Examples might include:

  • 5-(furan-2-yl)-N-methylisoxazole-3-carboxamide
  • 5-(furan-2-yl)-N-((5-methyl-1,3,4-thiadiazol-2-yl)methyl)isoxazole-3-carboxamide

Uniqueness

What sets 5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-oxazole-3-carboxamide apart is the specific arrangement of its rings and functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-oxazole-3-carboxamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : The initial step often includes the reaction of furan derivatives with hydrazine or hydrazones to form oxadiazole intermediates.
  • Carboxamide Formation : Subsequent reactions involve acylation to introduce the carboxamide functional group.
  • Final Purification : The final product is purified through recrystallization or chromatography techniques.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several promising effects:

Anticancer Activity

Recent studies have indicated that derivatives containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. For example:

  • In vitro tests showed that compounds similar to this compound displayed growth inhibition against multiple cancer cell lines including breast (MCF7), lung (A549), and colon (HCT116) cancers with IC50 values in the micromolar range .
Cell LineIC50 (μM)% Growth Inhibition
MCF70.6586.61
A5490.7585.26
HCT1160.8575.99

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

  • Studies have shown effective inhibition against strains of Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL, outperforming standard antibiotics like chloramphenicol .

Anticonvulsant Activity

Research has indicated that certain derivatives of oxadiazole compounds possess anticonvulsant activity:

  • Compounds were evaluated using the maximal electroshock seizure (MES) test and showed significant protective effects against induced seizures .

Case Studies

Several case studies have highlighted the pharmacological potential of related compounds:

  • Anticancer Studies : A study involving a series of oxadiazole derivatives reported significant growth inhibition against various cancer cell lines. The most potent compound exhibited an IC50 value lower than that of doxorubicin in some cases .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of oxadiazole derivatives against resistant bacterial strains and found that modifications in the furan and oxadiazole structure enhanced efficacy significantly .

Q & A

Basic: What are the key synthetic routes for preparing 5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-oxazole-3-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Cyclization to form the oxadiazole and oxazole rings, often using dehydrating agents like POCl₃ or PCl₃ under reflux .
  • Amide coupling between the oxazole-3-carboxylic acid derivative and the 5-methyl-1,3,4-oxadiazol-2-ylmethyl amine, facilitated by carbodiimides (e.g., DCC or EDCI) in anhydrous solvents .
  • Functional group protection/deprotection to ensure regioselectivity, particularly for the furan and oxadiazole moieties .
    Critical variables include solvent choice (e.g., DMF or THF), temperature control (40–80°C), and inert atmospheres to prevent oxidation .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm regiochemistry and detect impurities. For example, the oxazole proton typically resonates at δ 6.8–7.2 ppm, while the oxadiazole methyl group appears at δ 2.3–2.5 ppm .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and monitors reaction progress .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects side products, such as unreacted intermediates .

Advanced: How can reaction yields be optimized during synthesis?

  • Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and catalyst loading. For example, cyclization reactions in acetonitrile at 60°C yield 15% higher product than DMF .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify kinetic bottlenecks .
  • Workup Optimization : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product from unreacted starting materials .

Advanced: How should researchers address contradictions in reported biological activity data?

  • Orthogonal Assays : Validate antimicrobial or anticancer activity using both cell viability (MTT) and apoptosis assays (Annexin V) to rule out false positives .
  • Purity Reassessment : Re-examine compound purity via DSC (melting point analysis) and TGA to exclude degradation products .
  • Structural Analog Testing : Compare activity with analogs (e.g., replacing the furan with thiophene) to isolate structure-activity contributions .

Advanced: What computational strategies predict target interactions and pharmacokinetics?

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases or GPCRs, focusing on hydrogen bonding with the oxadiazole nitrogen and furan oxygen .
  • MD Simulations : Simulate solvation dynamics in water/octanol to predict logP values and blood-brain barrier permeability .
  • ADMET Prediction : Tools like SwissADME assess hepatotoxicity risks linked to the methyl-oxadiazole group .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation : Synthesize derivatives with substituents at the furan 5-position (e.g., -Cl, -OCH₃) and test IC₅₀ values against cancer cell lines .
  • Bioisosteric Replacement : Replace the oxadiazole with 1,2,4-triazole to evaluate potency changes .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (oxazole oxygen) and hydrophobic regions (methyl-oxadiazole) using Schrödinger Phase .

Basic: What are the solubility and stability profiles under experimental conditions?

  • Solubility : Moderately soluble in DMSO (>10 mg/mL) but poorly in aqueous buffers (<0.1 mg/mL). Add co-solvents like PEG-400 for in vitro assays .
  • Stability : Stable at -20°C for >6 months. Avoid prolonged exposure to light or basic conditions (pH >9), which degrade the oxadiazole ring .

Advanced: What in vivo models are suitable for preliminary toxicity assessment?

  • Acute Toxicity : Administer 50–200 mg/kg doses in rodent models (e.g., Sprague-Dawley rats) and monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) for 14 days .
  • Genotoxicity : Perform Ames tests with TA98 and TA100 strains to assess mutagenic potential of the furan moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.